

A Comparative Guide to the Structure-Activity Relationship (SAR) of GPR35 Agonists

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Compound of Interest

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The G protein-coupled receptor 35 (GPR35) has emerged as a compelling, yet complex, therapeutic target. Initially classified as an orphan receptor, its roles in inflammation, cardiovascular function, and cancer are becoming increasingly evident.^{[1][2]} GPR35 is highly expressed in the gastrointestinal tract and various immune cells, positioning it as a key modulator of gut health and inflammatory responses.^{[3][4][5]} The development of potent and selective agonists is crucial for dissecting its physiological functions and unlocking its therapeutic potential. However, significant species-dependent variations in agonist potency and a diversity of chemical scaffolds present considerable challenges for drug development.^{[6][7]}

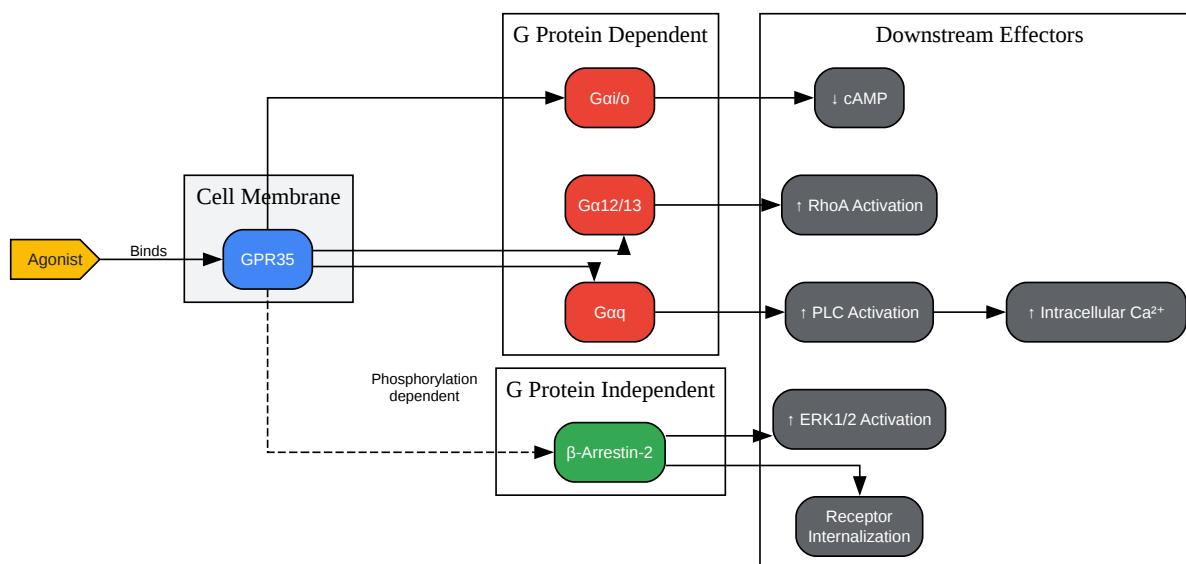
This guide provides an in-depth comparison of the major classes of GPR35 agonists, focusing on their structure-activity relationships (SAR). We will explore the causality behind experimental choices for agonist characterization and provide detailed, self-validating protocols for key assays.

GPR35 Signaling: A Multi-faceted Network

Understanding the signaling pathways initiated by GPR35 activation is fundamental to interpreting agonist activity. GPR35 couples to multiple G protein subtypes and also signals through β-arrestin, leading to a complex array of downstream cellular responses.^{[1][8]}

- G_{αi/o} Pathway: Activation can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
- G_{α12/13} Pathway: This pathway activates the small GTPase RhoA, influencing cytoskeletal rearrangement, cell migration, and proliferation.[1][9]
- β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation, β-arrestin-2 is recruited. This leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the ERK1/2 pathway, which can have anti-inflammatory effects.[3][4][10]

The ability of an agonist to preferentially activate one pathway over another—a phenomenon known as biased agonism—is a critical consideration in GPR35 drug discovery, as it may allow for the separation of therapeutic effects from unwanted side effects.[11][12]



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Caption: GPR35 signaling pathways initiated by agonist binding.

Comparative Analysis of GPR35 Agonist Scaffolds

A diverse array of chemical structures has been identified as GPR35 agonists. These range from endogenous metabolites and natural products to highly optimized synthetic molecules.

Endogenous and Natural Product Agonists

While the definitive endogenous ligand for GPR35 remains a subject of debate, several natural compounds have been identified that activate the receptor.[\[13\]](#) These often serve as starting points for medicinal chemistry efforts.[\[11\]](#)

- Kynurenic Acid (KYNA): A tryptophan metabolite, KYNA was one of the first proposed endogenous ligands.[\[14\]](#)[\[15\]](#) However, its potency at the human GPR35 ortholog is relatively low, casting doubt on its role as the primary endogenous agonist.[\[10\]](#)[\[16\]](#)
- Lysophosphatidic Acid (LPA): Certain LPA species, such as 2-oleoyl LPA, have been shown to mobilize calcium via GPR35, suggesting a potential role in lipid signaling.[\[17\]](#)
- Natural Phenols (Flavonoids & Related Structures): Screening of natural product libraries has identified several phenolic compounds, including flavonoids like luteolin and quercetin, and other phenols like ellagic acid, as GPR35 agonists.[\[5\]](#)[\[11\]](#)[\[14\]](#) SAR studies on flavones such as baicalein and luteolin indicate that the position and number of hydroxyl groups are critical for activity.[\[5\]](#)[\[11\]](#) For instance, removing hydroxyl groups from baicalein at specific positions leads to a loss of agonist activity.[\[5\]](#)[\[11\]](#) Many of these natural phenols exhibit biased agonism, showing different efficacies in β -arrestin recruitment versus other signaling readouts.[\[5\]](#)[\[11\]](#)

Synthetic Agonists

Synthetic agonists represent the most extensively studied class, with several distinct chemical scaffolds identified through high-throughput screening and medicinal chemistry optimization.

- Zaprinast and Analogs: Originally identified as a cGMP phosphodiesterase inhibitor, Zaprinast is a widely used reference agonist for GPR35.[\[3\]](#)[\[4\]](#) It demonstrates significant species selectivity, being substantially more potent at the rat GPR35 ortholog than the

human ortholog.[16][17][18] This highlights a critical challenge in translating findings from rodent models to human applications.

- Lodoxamide and Cromolyn-like Diacids: Lodoxamide, an anti-inflammatory mast cell stabilizer, and the anti-asthma drug cromolyn disodium are potent GPR35 agonists.[4][14][19] A key SAR feature for this class is the presence of two acidic groups (often carboxylic acids) attached to a rigid aromatic scaffold.[20] The spatial distance between these acidic groups is crucial for potent agonistic activity.[20] However, like Zaprinast, Lodoxamide suffers from poor potency at the mouse GPR35 ortholog, complicating *in vivo* studies.[4] Recent work has focused on modifying the Lodoxamide scaffold to develop agonists with high and equipotent activity across human, mouse, and rat orthologs.[6]
- Psoralens and Coumarins: A series of 2H-chromen-2-one (coumarin) derivatives have been identified as potent GPR35 agonists, with some compounds exhibiting EC50 values in the low nanomolar range.[3][4]
- Other Synthetic Scaffolds: A wide variety of other chemical classes have been reported, including nitrophenols, thiazolidinediones, and compounds from commercial libraries like pamoic acid.[14][15][16][21] Pamoic acid, for example, is more potent than both KYNA and Zaprinast at human GPR35.[14]

Table 1: Comparative Potency of Representative GPR35 Agonists

Compound	Chemical Class	Species	Assay Type	Potency (EC50 / pEC50)	Reference(s)
Zaprinast	Purinone	Rat	Calcium Mobilization	16 nM	[18]
		Human	Calcium Mobilization	840 nM	[18]
		Rat	β-Arrestin-2	pEC50: 7.1	[17][18]
		Human	β-Arrestin-2	pEC50: 5.4	[17][18]
		Mouse	β-Arrestin-2	pEC50: 6.01	[18]
Lodoxamide	Diacid	Human	β-Arrestin-2	High Potency	[4]
		Mouse	β-Arrestin-2	~100-fold lower potency vs. human	[4]
Kynurenic Acid	Tryptophan Metabolite	Human	β-Arrestin-2	Low μM Potency	[10][16]
		Rat	β-Arrestin-2	Substantially more potent than human	[16]
Pamoic Acid	Naphthoic Acid Derivative	Human	Multiple Assays	EC50: 79 nM	[14][15]
Compound 50	Chromenone	Human	DMR Assay	EC50: 5.8 nM	[3][4]
Ellagic Acid	Natural Phenol	Human	DMR Assay	EC50: 0.11 μM	[5]

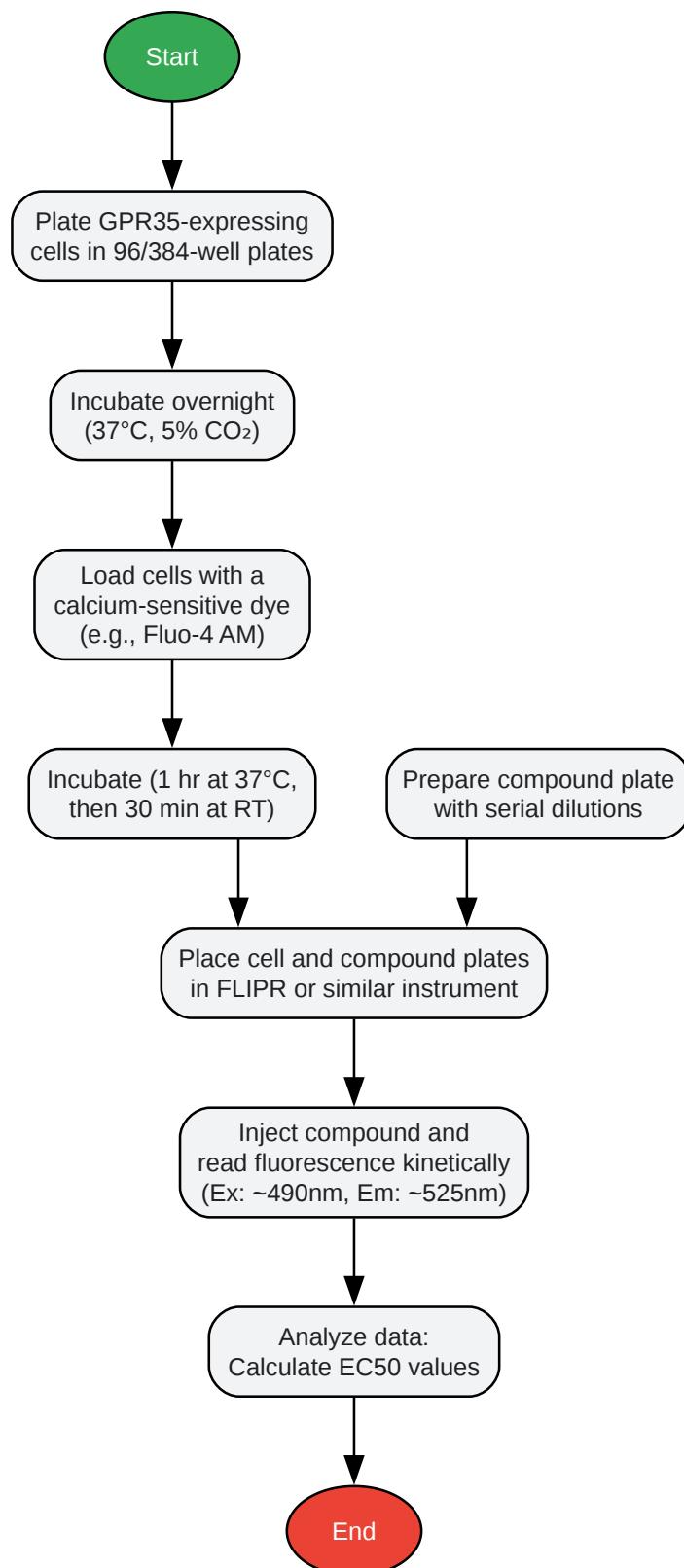
|| | Human | β-Arrestin-2 | EC50: 2.96 μM | [5] |

Experimental Protocols for SAR Assessment

To build a robust SAR model, it is essential to employ a suite of validated functional assays. The choice of assay depends on the screening stage and the specific question being addressed. A primary screen should be high-throughput, while secondary and tertiary assays provide deeper mechanistic insight.

Primary Screening: Calcium Mobilization Assay

Rationale: Assays measuring intracellular calcium mobilization are a mainstay in GPCR drug discovery.[\[22\]](#)[\[23\]](#) They are well-suited for high-throughput screening (HTS) due to their robust signal, rapid kinetics, and the availability of automated fluorescence plate readers.[\[22\]](#) This assay is particularly relevant for GPR35, which is known to couple to G α q and/or other pathways that result in the release of intracellular calcium stores.[\[18\]](#)[\[24\]](#)



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Caption: Workflow for a GPR35 Calcium Mobilization Assay.

Detailed Protocol:

- Cell Plating: Seed HEK293 or CHO cells stably expressing the GPR35 ortholog of interest into black-walled, clear-bottom 96- or 384-well microplates. Allow cells to adhere overnight. [\[25\]](#)
- Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Often, an anion-exchange inhibitor like probenecid is included to prevent dye extrusion from the cells.[\[25\]](#)
- Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[\[25\]](#)
- Compound Preparation: During the incubation, prepare a separate plate containing serial dilutions of the test agonists at 2-5x the final desired concentration. Include a known agonist (e.g., Zaprinast) as a positive control and vehicle (e.g., DMSO in assay buffer) as a negative control.
- Assay Execution: Place both the cell and compound plates into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument will add the compounds to the cells and immediately begin recording fluorescence intensity kinetically over 2-3 minutes.[\[25\]](#)[\[26\]](#)
- Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Orthogonal Validation: β -Arrestin Recruitment Assay

Rationale: Measuring β -arrestin recruitment provides a direct readout of agonist-receptor engagement and is a G protein-independent signaling event.[\[27\]](#) This assay is crucial for confirming on-target activity and identifying biased agonism by comparing potency and efficacy values with those from G protein-dependent assays (like calcium or GTP γ S).[\[1\]](#)[\[27\]](#) Technologies like DiscoverX's PathHunter (based on enzyme fragment complementation) or BRET-based assays are commonly used.[\[10\]](#)[\[17\]](#)[\[27\]](#)

Detailed Protocol (PathHunter Assay Example):

- Cell Handling: Use a cell line engineered to co-express GPR35 tagged with a ProLink (PK) enzyme fragment and β -arrestin tagged with an Enzyme Acceptor (EA) fragment.[27]
- Cell Plating: Seed the cells into white-walled 96- or 384-well microplates and incubate for 24-48 hours.
- Compound Addition: Add serial dilutions of test compounds to the cells.
- Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for receptor activation and β -arrestin recruitment, leading to the complementation of the enzyme fragments.[10]
- Signal Detection: Add the detection reagent containing the enzyme substrate. Incubate at room temperature for 60 minutes. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.
- Data Analysis: Read the chemiluminescence on a plate reader. Plot the signal against the log of the agonist concentration to determine EC50 and Emax. It is critical to also test compounds in agonist mode to identify any intrinsic activity.[27]

Mechanistic Insight: [35 S]GTPyS Binding Assay

Rationale: This assay provides a direct measure of G protein activation, a proximal event following receptor stimulation.[28][29] It quantifies the binding of a non-hydrolyzable GTP analog, [35 S]GTPyS, to G α subunits upon agonist-induced GDP/GTP exchange.[30][31] The assay is highly valuable for determining agonist potency and efficacy without the signal amplification inherent in downstream second messenger readouts.[28][32]

Detailed Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPR35 receptor of interest. Homogenize cells and isolate the membrane fraction via centrifugation. Membranes can be stored at -80°C.
- Assay Buffer: The assay is typically performed in a buffer containing MgCl₂, GDP, and NaCl.
- Reaction Mixture: In a 96-well plate, combine the cell membranes, test agonist at various concentrations, and GDP. Allow this to equilibrate.

- Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPyS.
- Incubation: Incubate the plate, typically for 60 minutes at 30°C, with gentle shaking.
- Termination & Separation: Terminate the reaction by rapid filtration over a filtermat using a cell harvester, which separates the membrane-bound [³⁵S]GTPyS from the unbound radioligand.
- Detection: Dry the filtermat and measure the radioactivity using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPyS. After subtracting non-specific binding, plot the specific binding against the log of the agonist concentration to calculate EC₅₀ and E_{max}.

Conclusion and Future Directions

The study of GPR35 agonists reveals a complex SAR landscape influenced by diverse chemical scaffolds and significant species ortholog selectivity. Key structural motifs, such as the diacid feature in cromolyn-like molecules, have been identified as critical for high potency. However, the pronounced differences in activity between human and rodent receptors for benchmark agonists like Zaprinast and Lodoxamide remain a major hurdle for preclinical to clinical translation.[4][7][18]

Future research must prioritize the development of agonists with balanced, high potency across relevant species to enable more reliable in vivo validation of GPR35 as a therapeutic target.[6] Furthermore, a systematic comparison of agonist activity across multiple signaling pathways (G protein vs. β-arrestin) will be essential to identify and exploit biased agonism, potentially leading to drugs with improved efficacy and safety profiles. The combination of rational drug design, informed by emerging structural data, and a robust suite of functional assays will be paramount to unlocking the full therapeutic potential of modulating the GPR35 receptor.

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